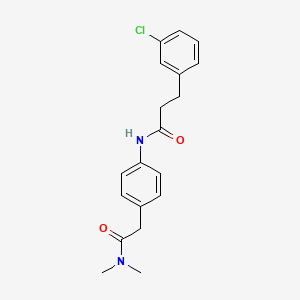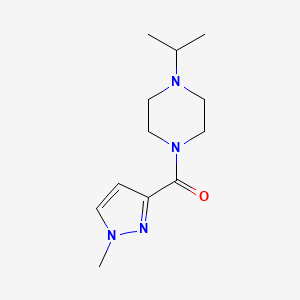
(4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone, also known as IPP or IPPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. IPPM is a small molecule that has shown promising results in various studies as a potential drug candidate.
Mécanisme D'action
The exact mechanism of action of (4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanoneM is not fully understood. However, it has been suggested that (4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanoneM exerts its effects by inhibiting certain enzymes and signaling pathways in the body. For example, (4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanoneM has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. (4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanoneM has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and physiological effects:
(4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanoneM has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that (4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanoneM can inhibit the growth and proliferation of cancer cells. (4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanoneM has also been shown to reduce inflammation in animal models of inflammation. In addition, (4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanoneM has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanoneM in lab experiments is its ease of synthesis. (4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanoneM can be synthesized using a straightforward process, which makes it a cost-effective option for researchers. Another advantage of using (4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanoneM is its potential as a multi-targeted drug candidate. (4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanoneM has been shown to exhibit activity against multiple targets, which makes it a promising option for the development of new drugs. However, one limitation of using (4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanoneM in lab experiments is its limited solubility in water. This can make it difficult to administer (4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanoneM to cells or animals in experiments.
Orientations Futures
There are several future directions for research on (4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanoneM. One area of interest is the development of new drug candidates based on (4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanoneM. Researchers are exploring the potential of modifying the structure of (4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanoneM to improve its activity against specific targets. Another area of interest is the development of new diagnostic tools based on (4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanoneM. Researchers are investigating the potential of using (4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanoneM as a contrast agent for imaging certain types of cancer. Finally, researchers are exploring the potential of (4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanoneM as a treatment for neurodegenerative diseases. Further studies are needed to fully understand the potential of (4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanoneM in these areas.
Méthodes De Synthèse
The synthesis of (4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanoneM involves the reaction of 4-isopropylpiperazine with 1-methyl-1H-pyrazol-3-carboxylic acid followed by the addition of a reducing agent. The final product is obtained after purification through column chromatography. The synthesis of (4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanoneM has been reported in various research articles and is considered a straightforward process.
Applications De Recherche Scientifique
(4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanoneM has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. (4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanoneM has also been investigated for its potential as a neuroprotective agent and as a treatment for Alzheimer's disease. In addition, (4-isopropylpiperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanoneM has been studied for its potential as a diagnostic tool for detecting certain types of cancer.
Propriétés
IUPAC Name |
(1-methylpyrazol-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-10(2)15-6-8-16(9-7-15)12(17)11-4-5-14(3)13-11/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXGZUAHHMLICK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


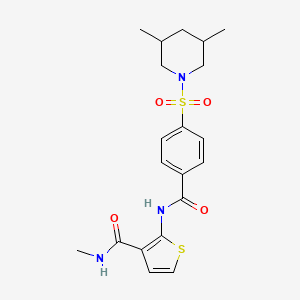
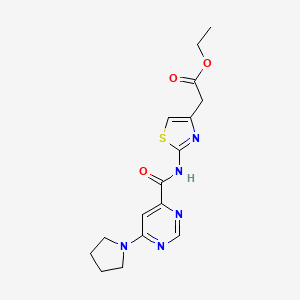
![4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2578333.png)
![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2578335.png)

![5-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2578338.png)
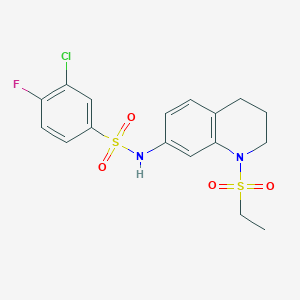

![N-(4-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2578342.png)
![Methyl 2-[4-[7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2578343.png)
![1-(4-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2578344.png)
![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2578345.png)
